Physicochemical Differentiation: Para-Bromo vs. Unsubstituted Parent
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine (target) exhibits a calculated boiling point of 544.3 °C at 760 mmHg and a calculated density of 1.722 g/cm³ . The unsubstituted parent 2,4,6-triaminopyrimidine (CAS 1004-38-2) has a melting point of 246–252 °C and a decomposition temperature exceeding 300 °C . The introduction of the 4-bromophenyl group at N4 increases molecular weight from 125.13 g/mol to 280.12 g/mol (+124%), substantially elevating lipophilicity and altering thermal properties. These differences directly impact solubility, formulation compatibility, and purification strategy for any downstream application.
Parent (1004-38-2): MW 125.13 g/mol, mp 246–252 °C
| Evidence Dimension | Molecular weight and thermal stability |
|---|---|
| Target Compound Data | MW 280.12 g/mol; calc. b.p. 544.3 °C; calc. density 1.722 g/cm³ |
| Comparator Or Baseline | 2,4,6-Triaminopyrimidine: MW 125.13 g/mol; m.p. 246–252 °C; decomp. >300 °C |
| Quantified Difference | MW increase +124%; boiling point elevation vs. melting/decomposition of parent |
| Conditions | Computed physicochemical properties (ACD/Labs prediction) vs. experimental melting point data |
Why This Matters
The substantial molecular weight and property differences mean the target compound cannot be assumed to behave like the parent scaffold in solubility, crystallization, or formulation protocols, requiring compound-specific method development.
